molecular formula C27H21N9O9S3 B11103933 2-[(4,6-Bis{[2-(3-nitroanilino)-2-oxoethyl]sulfanyl}-1,3,5-triazin-2-YL)sulfanyl]-N-(3-nitrophenyl)acetamide

2-[(4,6-Bis{[2-(3-nitroanilino)-2-oxoethyl]sulfanyl}-1,3,5-triazin-2-YL)sulfanyl]-N-(3-nitrophenyl)acetamide

Cat. No.: B11103933
M. Wt: 711.7 g/mol
InChI Key: FMGNMNIJEAHJMR-UHFFFAOYSA-N
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Description

2-[(4,6-Bis{[2-(3-nitroanilino)-2-oxoethyl]sulfanyl}-1,3,5-triazin-2-YL)sulfanyl]-N-(3-nitrophenyl)acetamide is a complex organic compound characterized by its multiple nitroanilino and triazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-Bis{[2-(3-nitroanilino)-2-oxoethyl]sulfanyl}-1,3,5-triazin-2-YL)sulfanyl]-N-(3-nitrophenyl)acetamide typically involves multiple steps:

    Formation of the Triazinyl Core: The synthesis begins with the formation of the 1,3,5-triazine core. This can be achieved by reacting cyanuric chloride with appropriate amines under controlled conditions.

    Attachment of Nitroanilino Groups: The next step involves the introduction of nitroanilino groups. This is done by reacting the triazinyl core with 3-nitroaniline in the presence of a suitable catalyst.

    Formation of the Sulfanyl Linkages: The sulfanyl linkages are introduced by reacting the intermediate product with thiol-containing compounds under mild conditions.

    Final Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and nitroanilino groups.

    Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include amino derivatives.

    Substitution: Products will vary depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound and its derivatives may be investigated for their potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

Industry

In industrial applications, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(4,6-Bis{[2-(3-nitroanilino)-2-oxoethyl]sulfanyl}-1,3,5-triazin-2-YL)sulfanyl]-N-(3-nitrophenyl)acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The nitroanilino groups may participate in redox reactions, while the triazinyl core may facilitate binding to specific proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,6-Bis{[2-(3-aminophenyl)-2-oxoethyl]sulfanyl}-1,3,5-triazin-2-YL)sulfanyl]-N-(3-aminophenyl)acetamide
  • 2-[(4,6-Bis{[2-(3-chloroanilino)-2-oxoethyl]sulfanyl}-1,3,5-triazin-2-YL)sulfanyl]-N-(3-chlorophenyl)acetamide

Uniqueness

The uniqueness of 2-[(4,6-Bis{[2-(3-nitroanilino)-2-oxoethyl]sulfanyl}-1,3,5-triazin-2-YL)sulfanyl]-N-(3-nitrophenyl)acetamide lies in its multiple nitroanilino groups, which confer distinct redox properties and potential biological activities. The presence of the triazinyl core also allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H21N9O9S3

Molecular Weight

711.7 g/mol

IUPAC Name

2-[[4,6-bis[[2-(3-nitroanilino)-2-oxoethyl]sulfanyl]-1,3,5-triazin-2-yl]sulfanyl]-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C27H21N9O9S3/c37-22(28-16-4-1-7-19(10-16)34(40)41)13-46-25-31-26(47-14-23(38)29-17-5-2-8-20(11-17)35(42)43)33-27(32-25)48-15-24(39)30-18-6-3-9-21(12-18)36(44)45/h1-12H,13-15H2,(H,28,37)(H,29,38)(H,30,39)

InChI Key

FMGNMNIJEAHJMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NC(=NC(=N2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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